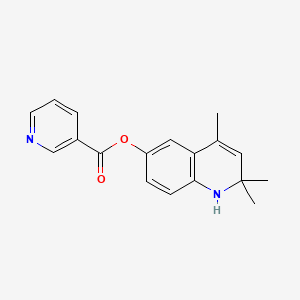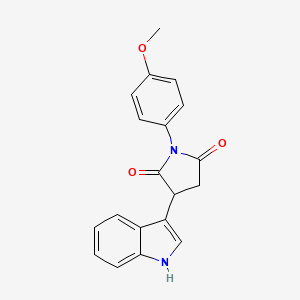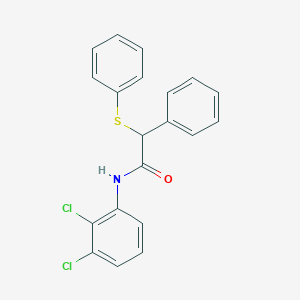
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl nicotinate
Vue d'ensemble
Description
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl nicotinate, also known as TMQN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a derivative of quinoline and nicotinic acid, and its unique chemical structure has led to extensive studies on its synthesis, mechanism of action, and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl nicotinate is not fully understood, but studies have shown that it may act through various pathways, including the inhibition of cell proliferation and induction of apoptosis in cancer cells, the modulation of oxidative stress and inflammation, and the enhancement of neuroprotection.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including the inhibition of tumor growth and induction of apoptosis in cancer cells, the modulation of oxidative stress and inflammation, and the enhancement of neuroprotection. Additionally, this compound has been shown to have antioxidant properties, which can be useful in the prevention of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl nicotinate has several advantages for lab experiments, including its ability to inhibit tumor growth and induce apoptosis in cancer cells, as well as its potential neuroprotective and anti-inflammatory effects. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl nicotinate research, including further studies on its mechanism of action, potential side effects, and optimization of synthesis methods. Additionally, this compound's potential therapeutic properties in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory effects, warrant further investigation. Furthermore, the development of new derivatives of this compound may lead to the discovery of compounds with even greater therapeutic potential.
Applications De Recherche Scientifique
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl nicotinate has been extensively studied for its potential therapeutic properties in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory effects. Studies have shown that this compound has the ability to inhibit tumor growth and induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to have neuroprotective effects, which can be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have anti-inflammatory effects, which can be useful in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-10-18(2,3)20-16-7-6-14(9-15(12)16)22-17(21)13-5-4-8-19-11-13/h4-11,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWYKLGSCKHCET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CN=CC=C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{5-bromo-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952870.png)
![methyl 2-[(2-methylpentanoyl)amino]benzoate](/img/structure/B3952871.png)


![propyl 4-({[(4-biphenylylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3952910.png)
![1-(3,4-dimethylphenyl)-3-[(6-methoxy-4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B3952914.png)
![dimethyl [2-benzoyl-1-(4-chlorophenyl)-3-methylbutyl]malonate](/img/structure/B3952918.png)
![4-({4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol](/img/structure/B3952932.png)
![2-chloro-5-iodo-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3952939.png)
![4-bromo-N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3952947.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B3952954.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylpentanamide](/img/structure/B3952969.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B3952974.png)